molecular formula C13H16N2O B488972 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one CAS No. 950-31-2

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B488972
CAS No.: 950-31-2
M. Wt: 216.28g/mol
InChI Key: LUDINISIACCKKZ-UHFFFAOYSA-N
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Description

1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced spirocyclic compounds with altered electronic properties.

    Substitution: Functionalized spirocyclic compounds with diverse chemical properties.

Scientific Research Applications

1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

    Spiroindolines: Compounds with a spirocyclic structure involving an indole moiety.

    Spirobenzofurans: Spirocyclic compounds with a benzofuran ring.

    Spirooxindoles: Spirocyclic compounds containing an oxindole ring.

Uniqueness: 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific fusion of a cyclohexane ring with a quinazoline moiety. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDINISIACCKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225563
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-31-2
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using tannic acid as a catalyst in the synthesis of 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one derivatives?

A1: Tannic acid (TA), a naturally occurring polyphenol, presents several benefits as a catalyst in this synthesis []. It is:

  • Efficient: It allows for rapid cyclocondensation reactions (10-30 minutes) with good to excellent yields [].

Q2: Can you explain the reaction mechanism for the synthesis of this compound derivatives using tannic acid?

A2: While the provided research [] doesn't explicitly detail the mechanism, it highlights that tannic acid acts as a Brønsted acid catalyst. This suggests that it likely donates a proton, activating the reactants (Isatoic anhydride, cycloalkanone, and aniline) and facilitating the cyclocondensation reaction to form the spiroquinazolinone structure. Further investigation into the specific mechanistic steps would be valuable.

Q3: How does the structure of spiroimidazolidinones influence their reactivity with the Vilsmeier-Haack reagent compared to this compound?

A3: Research suggests that the difference in reactivity stems from the nitrogen atom's hybridization within the heterocyclic structures []. In spiroimidazolidinones, the amine nitrogen is more nucleophilic due to its sp3 hybridization, favoring formylation at this position. This leads to a series of reactions resulting in new substituted pyridines.

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